[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate
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Overview
Description
PAG108-Octane sulfonyl, also known as 2-Methyl-α-[2-[(octylsulfonyl)oxy]imino]-3(2H)-thienylidene]benzeneacetonitrile, is a chemical compound with the molecular formula C21H26N2O3S2 and a molecular weight of 418.57 g/mol . This compound is primarily used as a photoinitiator in various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
PAG108-Octane sulfonyl is synthesized through the esterification of octanol with sulfonic acid . The reaction typically involves heating the reactants in the presence of a catalyst to facilitate the formation of the ester bond . The reaction conditions, such as temperature and catalyst type, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
In industrial settings, the production of PAG108-Octane sulfonyl involves large-scale esterification processes. These processes are optimized for high efficiency and cost-effectiveness. The use of continuous reactors and advanced purification techniques ensures the consistent quality of the product .
Chemical Reactions Analysis
Types of Reactions
PAG108-Octane sulfonyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted compounds .
Scientific Research Applications
PAG108-Octane sulfonyl has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of PAG108-Octane sulfonyl involves the absorption of UV light, which leads to the generation of reactive species that initiate polymerization reactions . The compound’s molecular structure allows it to efficiently absorb light and transfer energy to the surrounding molecules, facilitating the formation of polymer chains .
Comparison with Similar Compounds
Similar Compounds
Benzeneacetonitrile derivatives: These compounds share structural similarities with PAG108-Octane sulfonyl and are used in similar applications.
Other photoinitiators: Compounds like benzoin methyl ether and camphorquinone are also used as photoinitiators but differ in their absorption spectra and reactivity.
Uniqueness
PAG108-Octane sulfonyl is unique due to its high efficiency as a photoinitiator and its ability to initiate polymerization under mild conditions . Its specific molecular structure allows for precise control over the polymerization process, making it a valuable compound in various industrial applications .
Properties
Molecular Formula |
C21H26N2O3S2 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(Z)-[(3Z)-3-[cyano-(2-methylphenyl)methylidene]thiophen-2-ylidene]amino] octane-1-sulfonate |
InChI |
InChI=1S/C21H26N2O3S2/c1-3-4-5-6-7-10-15-28(24,25)26-23-21-19(13-14-27-21)20(16-22)18-12-9-8-11-17(18)2/h8-9,11-14H,3-7,10,15H2,1-2H3/b20-19+,23-21- |
InChI Key |
JPKTUVWLYYOYSD-OYPMEWFDSA-N |
Isomeric SMILES |
CCCCCCCCS(=O)(=O)O/N=C\1/C(=C(\C#N)/C2=CC=CC=C2C)/C=CS1 |
Canonical SMILES |
CCCCCCCCS(=O)(=O)ON=C1C(=C(C#N)C2=CC=CC=C2C)C=CS1 |
Origin of Product |
United States |
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